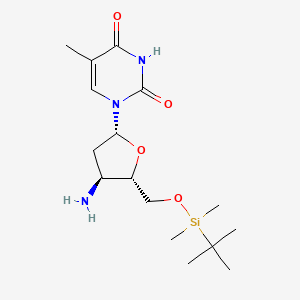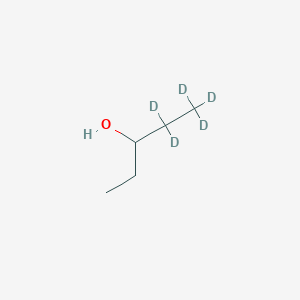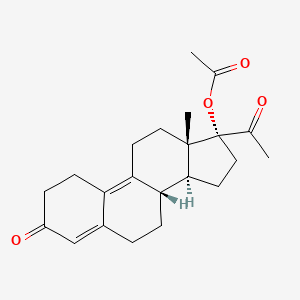
Cbz-L-Tyrosine benzyl ester triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cbz-L-Tyrosine benzyl ester triflate can be synthesized through a multi-step process involving the protection of the amino and hydroxyl groups of L-tyrosine. The typical synthetic route involves:
Protection of the amino group: The amino group of L-tyrosine is protected using benzyl chloroformate to form Cbz-L-Tyrosine.
Esterification: The carboxyl group is then esterified with benzyl alcohol to form Cbz-L-Tyrosine benzyl ester.
Triflation: Finally, the hydroxyl group is triflated using triflic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Cbz-L-Tyrosine benzyl ester triflate undergoes various chemical reactions, including:
Substitution reactions: The triflate group can be substituted with nucleophiles to form different derivatives.
Hydrogenation: The benzyl protecting groups can be removed through hydrogenation using palladium on carbon as a catalyst.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines and alcohols.
Hydrogenation: Hydrogen gas and palladium on carbon are used under mild conditions to remove the benzyl protecting groups.
Major Products Formed
Substitution reactions: Various derivatives of tyrosine with different functional groups.
Hydrogenation: Deprotected tyrosine derivatives.
Applications De Recherche Scientifique
Cbz-L-Tyrosine benzyl ester triflate is widely used in scientific research, particularly in:
Peptide synthesis: It serves as a protected form of tyrosine, allowing for selective deprotection and incorporation into peptides.
Medicinal chemistry: Used in the synthesis of tyrosine-containing pharmaceuticals.
Biological studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Mécanisme D'action
The mechanism of action of Cbz-L-Tyrosine benzyl ester triflate involves its role as a protected amino acid derivativeThe benzyl protecting groups can be removed under mild conditions, revealing the active tyrosine residue .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cbz-L-Tyrosine: Similar in structure but lacks the triflate group.
Fmoc-L-Tyrosine benzyl ester: Another protected form of tyrosine used in peptide synthesis.
Boc-L-Tyrosine benzyl ester: Uses a different protecting group (Boc) for the amino group.
Uniqueness
Cbz-L-Tyrosine benzyl ester triflate is unique due to its triflate group, which allows for selective substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry .
Propriétés
IUPAC Name |
benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJKKOIYOSXFZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







